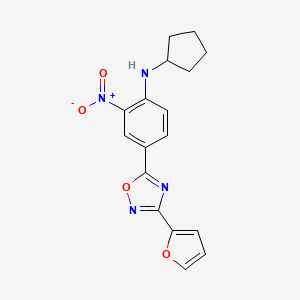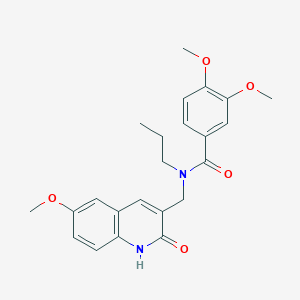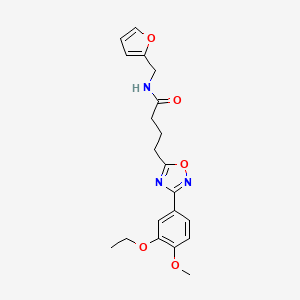
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. It was first synthesized in 2003 by scientists at Bristol-Myers Squibb, who discovered its potential as a potent and specific inhibitor of IKK.
Mecanismo De Acción
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide acts as a competitive inhibitor of the ATP-binding site of IKK, preventing the phosphorylation and degradation of IκBα and the subsequent activation of NF-κB. This leads to the inhibition of NF-κB-dependent gene expression and downstream signaling pathways, which are involved in inflammation, immunity, and cancer.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These include the inhibition of cytokine production, cell proliferation, angiogenesis, and metastasis. 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has also been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its high specificity and potency for IKK inhibition. This allows researchers to selectively target the NF-κB signaling pathway and investigate its role in various biological processes. However, one of the limitations of using 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors, which may have greater therapeutic potential in various disease models. Another area of interest is the investigation of the role of IKK and NF-κB signaling in aging and age-related diseases, such as Alzheimer's disease and cancer. Finally, the use of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes in various disease models.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzylamine, which is then converted to the corresponding sulfonamide by reaction with sulfonyl chlorides. The resulting sulfonamide is then reacted with 2,3-dichlorobenzoyl chloride to give the desired product, 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has been extensively used in scientific research as a tool to investigate the role of IKK in various cellular processes. IKK is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. By inhibiting IKK, 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide can block the activation of NF-κB and downstream signaling pathways, leading to a wide range of biological effects.
Propiedades
IUPAC Name |
1-benzoyl-N-(4-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-19-9-7-18(8-10-19)23-29(26,27)20-11-12-21-17(15-20)13-14-24(21)22(25)16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQEBDRGJIUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

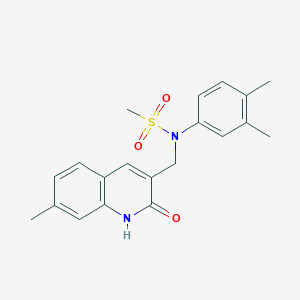
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7704670.png)

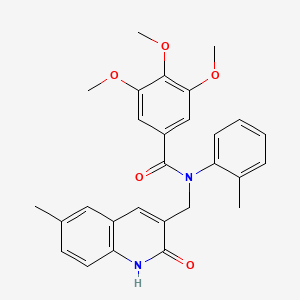

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
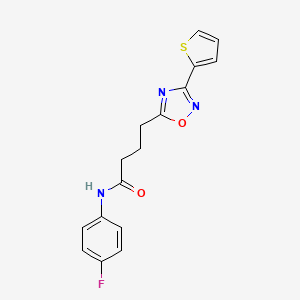
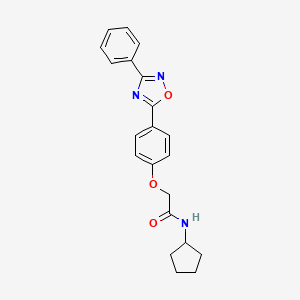
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
